3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride
Description
3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride (CAS: 2173991-78-9) is a bicyclic compound featuring a rigid bicyclo[1.1.1]pentane (BCP) scaffold. The molecule contains an aminomethyl substituent at the 3-position and a carboxylic acid group at the 1-position, both bridgehead positions, stabilized as a hydrochloride salt for enhanced solubility and stability . The BCP core confers high strain energy (~70 kcal/mol), which influences reactivity and makes it a valuable bioisostere for aromatic or aliphatic groups in drug design .
Properties
IUPAC Name |
3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c8-4-6-1-7(2-6,3-6)5(9)10;/h1-4,8H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFHHGJRYWRADR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2173991-78-9 | |
| Record name | Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(aminomethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2173991-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)bicyclo[111]pentane-1-carboxylic acid hydrochloride involves several steps One common method starts with the preparation of the bicyclo[11The final step involves the formation of the hydrochloride salt .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, depending on the reagents used .
Scientific Research Applications
Pharmaceutical Development
3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride is primarily explored for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.
- Neuropharmacology : Research has indicated that derivatives of this compound may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases .
- Analgesic Properties : Some studies suggest that this compound might possess analgesic effects, potentially useful in pain management therapies .
Synthetic Chemistry
The compound serves as an important building block in synthetic organic chemistry.
- Synthesis of Complex Molecules : Its unique bicyclic structure allows for the synthesis of complex molecules through various chemical reactions, including amination and carboxylation processes .
Case Study 1: Neuroprotective Effects
In a study published in Pharmaceutical Chemistry Journal, researchers synthesized derivatives of 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid and evaluated their neuroprotective effects on neuronal cell lines exposed to oxidative stress. The results indicated significant protection against cell death, suggesting potential applications in treating conditions like Alzheimer's disease .
Case Study 2: Analgesic Activity
Another study investigated the analgesic properties of this compound using animal models. The results demonstrated that certain derivatives exhibited comparable efficacy to traditional analgesics, indicating its potential use in pain management therapies .
Data Tables
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Potential neuroprotective and analgesic properties |
| Synthetic Chemistry | Building block for complex organic synthesis |
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The bicyclo[1.1.1]pentane core provides a rigid framework that can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride with structurally related bicyclic compounds, highlighting key differences in substituents, molecular properties, and applications:
Key Comparative Insights:
Structural Rigidity and Strain :
The bicyclo[1.1.1]pentane core in the target compound imposes greater steric strain compared to bicyclo[2.2.2]octane derivatives, leading to unique reactivity and conformational constraints that favor bioisosteric replacement of rigid moieties like tert-butyl or phenyl groups .
Trifluoromethyl and chlorophenyl substituents increase lipophilicity, aiding blood-brain barrier penetration in CNS drug candidates . Ester derivatives (e.g., SPC-a849a) serve as prodrugs, improving oral bioavailability through esterase-mediated hydrolysis .
Synthetic Accessibility :
- The target compound is synthesized via strain-release chemistry or Hofmann rearrangement of BCP precursors, whereas trifluoromethyl analogs require electrophilic fluorination .
- Bicyclo[2.2.2]octane derivatives are less strained and more synthetically tractable but lack the steric profile of BCPs .
Applications in Drug Discovery :
- BCP amines are prioritized in fragment-based drug design for their ability to replace traditional motifs (e.g., tert-butyl) while reducing metabolic oxidation .
- The hydrochloride salt form is critical for solubility in aqueous formulations, a common feature across compared compounds .
Research Findings and Challenges
- Bioisosteric Utility : BCP derivatives like the target compound show improved pharmacokinetic profiles in preclinical studies compared to linear or aromatic analogs, with reduced CYP450 inhibition .
- Synthetic Limitations : Functionalization at BCP bridgehead positions remains challenging due to steric hindrance, requiring specialized methods like transition-metal catalysis or radical chemistry .
Biological Activity
3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride, with the chemical formula CHClNO and CAS number 2173991-78-9, is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by a bicyclo[1.1.1]pentane core, which is known for its rigidity and ability to mimic various biological structures.
- Molecular Weight : 177.63 g/mol
- Purity : 97%
- IUPAC Name : 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride
- Structural Formula :
Biological Activity
The biological activity of 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride has been explored in various studies, focusing on its potential as a bioisostere in drug development, particularly in the synthesis of peptide derivatives and its influence on receptor binding affinities.
Research indicates that the compound may act as a bioisostere for amino acids, influencing the pharmacokinetics and pharmacodynamics of peptide-based drugs. The bicyclic structure allows for enhanced stability and resistance to enzymatic degradation, making it a promising candidate for therapeutic applications.
Study 1: Synthesis and Derivatization
A study published in ResearchGate detailed the efficient synthesis of derivatives of 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid, focusing on its incorporation into peptides. The researchers demonstrated that substituting traditional amino acids with this bicyclic structure could enhance the biological activity of peptides while maintaining structural integrity .
Study 2: Binding Affinity Analysis
In another investigation, the binding affinities of various derivatives of this compound were evaluated against specific receptors. The results indicated that modifications to the bicyclic framework significantly impacted binding efficiency, suggesting that this compound can be tailored for improved receptor interactions .
Data Table: Biological Activity Summary
Q & A
Q. What are the established synthetic routes for 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride, and how can reaction conditions be optimized?
Synthesis typically involves [1.1.1]bicyclopentane scaffold construction via photochemical or thermal methods, followed by functionalization. For optimization, employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) and analyze outcomes via response surface methodology (RSM) . Computational tools like quantum chemical reaction path searches can predict viable intermediates and transition states, narrowing experimental conditions .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Use NMR (¹H/¹³C) to confirm bicyclic geometry and substituent placement, HPLC-MS for purity assessment, and FT-IR to verify functional groups (e.g., carboxylic acid, amine). Cross-validate results with X-ray crystallography if single crystals are obtainable. Note that suppliers may not provide analytical data; independent validation is essential .
Q. How is this compound applied in drug discovery, particularly as a bioisostere?
The bicyclo[1.1.1]pentane core serves as a rigid, sp³-rich scaffold to replace linear alkyl chains or aromatic rings, improving metabolic stability and solubility. In medicinal chemistry, evaluate bioisosteric replacement by comparing target binding affinity (e.g., via SPR or ITC) and pharmacokinetic profiles (e.g., logP, plasma stability) .
Q. What safety protocols are recommended for handling this hydrochloride salt in the lab?
Use personal protective equipment (PPE) : nitrile gloves, safety goggles, and lab coats. Store at 2–8°C under inert atmosphere to prevent degradation. Avoid dust generation; handle in a fume hood with local exhaust ventilation. Follow institutional Chemical Hygiene Plans for spill management and waste disposal .
Advanced Research Questions
Q. How can computational modeling accelerate the design of derivatives with enhanced pharmacological properties?
Leverage density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular dynamics (MD) simulations to predict binding modes. Tools like ICReDD’s reaction path search methods integrate computational predictions with experimental validation, enabling rapid optimization of substituent effects on solubility or target engagement .
Q. What strategies resolve contradictions in experimental data, such as inconsistent yields or anomalous spectroscopic results?
Apply statistical outlier detection (e.g., Grubbs’ test) to identify anomalous data points. Replicate experiments under controlled conditions, and use multivariate analysis (e.g., PCA) to isolate variables causing variability. Cross-check spectroscopic assignments with isotopic labeling or 2D NMR techniques (e.g., COSY, HSQC) .
Q. How can stability studies under varying pH and temperature conditions inform formulation strategies?
Conduct accelerated stability testing by incubating the compound in buffers (pH 1–10) at 25–60°C. Monitor degradation via HPLC and identify byproducts using LC-MS. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life and guides excipient selection for solid dispersions or lyophilized formulations .
Q. What interdisciplinary approaches integrate chemical engineering principles to scale up synthesis?
Combine microreactor technology for precise control of exothermic reactions with membrane separation (e.g., nanofiltration) to isolate intermediates. Use process simulation software (e.g., Aspen Plus) to model mass transfer and optimize reactor design, minimizing waste and energy consumption .
Q. How do heterogeneous reaction conditions (e.g., catalysts, solvents) impact enantioselectivity in functionalization reactions?
Screen chiral catalysts (e.g., organocatalysts, metal-ligand complexes) in diverse solvents (e.g., ionic liquids, supercritical CO₂) using high-throughput experimentation. Analyze enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents. Machine learning models can correlate solvent polarity/catalyst structure with selectivity trends .
Methodological Notes
- Data Integrity : Use encrypted electronic lab notebooks (ELNs) and blockchain-based platforms to ensure traceability and prevent data tampering .
- Cross-Disciplinary Collaboration : Integrate synthetic chemistry, computational modeling, and chemical engineering workflows to address complex research challenges .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
